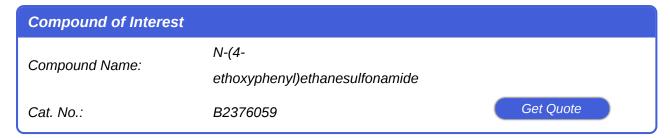


An In-depth Technical Guide to N-(4-ethoxyphenyl)ethanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025



This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological significance of **N-(4-ethoxyphenyl)ethanesulfonamide** for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

N-(4-ethoxyphenyl)ethanesulfonamide is an organic compound belonging to the N-aryl sulfonamide class. Its structure features an ethanesulfonyl group linked to the nitrogen atom of a 4-ethoxyaniline moiety.

Table 1: Compound Identification



Identifier	Value	Source
IUPAC Name	N-(4- ethoxyphenyl)ethanesulfonami de	-
CAS Number	57616-19-0	[1][2][3][4]
Molecular Formula	C10H15NO3S	[1][2][3]
Molecular Weight	229.30 g/mol	[1][2]
Canonical SMILES	CCS(=O) (=O)Nc1ccc(OCC)cc1	[2]
MDL Number	MFCD01107002	[1][2]

Physicochemical Properties

The predicted physicochemical properties of **N-(4-ethoxyphenyl)ethanesulfonamide** are summarized in the table below. These properties are crucial for assessing its potential as a drug candidate, including its solubility, permeability, and metabolic stability.

Table 2: Predicted Physicochemical Properties

Property	Value	Notes
Molecular Weight	229.30 g/mol	-
XLogP3	1.9	Predicted lipophilicity
Hydrogen Bond Donor Count	1	-
Hydrogen Bond Acceptor Count	3	-
Rotatable Bond Count	4	-
Topological Polar Surface Area	54.6 Ų	-

Spectroscopic Data (Predicted)







While specific experimental spectra for **N-(4-ethoxyphenyl)ethanesulfonamide** are not readily available in the public domain, the expected spectral characteristics can be predicted based on its chemical structure and comparison with the closely related and well-characterized compound, N-(4-ethoxyphenyl)acetamide (Phenacetin).[5][6]

Table 3: Predicted Spectroscopic Data



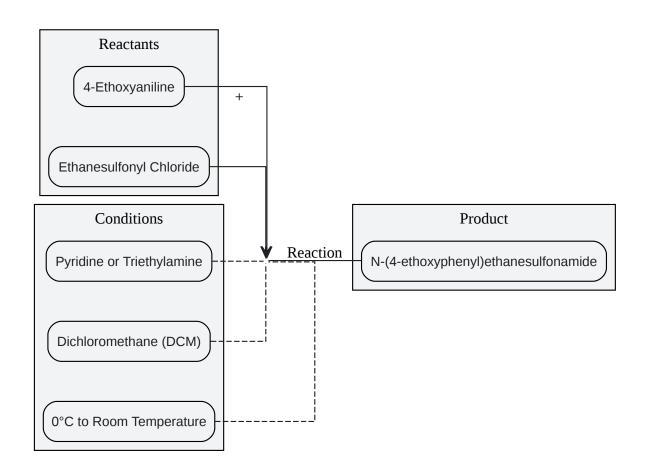
Technique	Expected Features
¹ H NMR	- Ethyl group (ethoxy): A triplet around 1.4 ppm (CH3) and a quartet around 4.0 ppm (OCH2) Ethyl group (ethanesulfonyl): A triplet around 1.3 ppm (CH3) and a quartet around 3.1 ppm (SO2CH2) Aromatic protons: A pair of doublets in the range of 6.8-7.2 ppm, characteristic of a para-substituted benzene ring NH proton: A broad singlet, the chemical shift of which is dependent on solvent and concentration.
¹³ C NMR	- Ethyl group carbons: Peaks in the aliphatic region (approx. 15-70 ppm) Aromatic carbons: Peaks in the aromatic region (approx. 115-160 ppm) Sulfonamide carbon: A peak for the CH2 group adjacent to the sulfonyl group.
IR Spectroscopy	- N-H stretch: A characteristic absorption band around 3200-3300 cm ⁻¹ S=O stretches: Two strong absorption bands characteristic of the sulfonyl group, typically in the ranges of 1320-1360 cm ⁻¹ (asymmetric) and 1140-1180 cm ⁻¹ (symmetric) C-O-C stretch: An absorption band for the ether linkage Aromatic C-H and C=C stretches: Bands in their respective characteristic regions.
Mass Spectrometry	 Molecular Ion Peak (M+): Expected at m/z = 229 Fragmentation Pattern: Fragmentation would likely involve cleavage of the C-N bond, the S-N bond, and loss of the ethoxy group.

Experimental Protocols Synthesis of N-(4-ethoxyphenyl)ethanesulfonamide



A standard and widely applicable method for the synthesis of N-aryl sulfonamides involves the reaction of an appropriate aniline with a sulfonyl chloride in the presence of a base.[7] The following protocol describes a plausible synthetic route for **N-(4-ethoxyphenyl)ethanesulfonamide**.

Reaction Scheme:



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Caption: General synthesis scheme for N-(4-ethoxyphenyl)ethanesulfonamide.

Materials:

• 4-Ethoxyaniline (p-phenetidine)



- Ethanesulfonyl chloride
- Pyridine or Triethylamine (as a base)
- Dichloromethane (DCM) or other suitable aprotic solvent
- Hydrochloric acid (1M solution)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Dissolve 4-ethoxyaniline (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
- Cool the solution to 0°C using an ice bath.
- Add pyridine or triethylamine (1.1-1.5 equivalents) to the solution.
- Slowly add ethanesulfonyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution.
- Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with dichloromethane.
- Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.



 The crude N-(4-ethoxyphenyl)ethanesulfonamide can be purified by recrystallization or column chromatography.

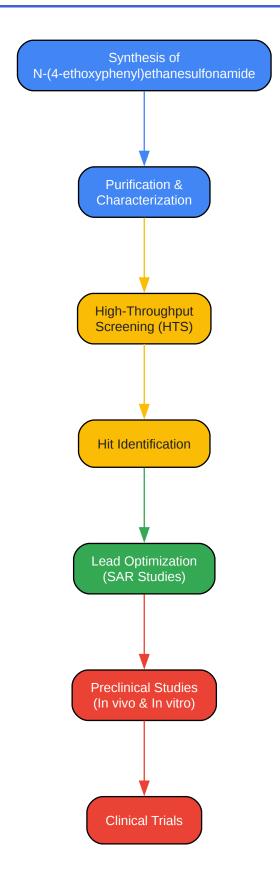
Biological Activity and Drug Development Context

While no specific biological activity has been documented for **N-(4-ethoxyphenyl)ethanesulfonamide**, the N-aryl sulfonamide scaffold is a well-established "privileged structure" in medicinal chemistry. This motif is present in a wide array of FDA-approved drugs, demonstrating a broad spectrum of pharmacological activities.[8][9][10]

Derivatives of ethanesulfonamide have been investigated as potent and orally active endothelin-A receptor antagonists, which have potential applications in treating cardiovascular diseases.[11][12] The sulfonamide group is a key pharmacophore that contributes to the binding of these molecules to their biological targets and can improve the physicochemical properties of a drug candidate.[13]

The general workflow for investigating a novel compound like **N-(4-ethoxyphenyl)ethanesulfonamide** in a drug discovery program is outlined below.





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Caption: A simplified workflow for the investigation of a novel chemical entity in drug discovery.



Conclusion

N-(4-ethoxyphenyl)ethanesulfonamide is a compound of interest due to its N-aryl sulfonamide core structure, a common feature in many therapeutic agents. While specific experimental data for this molecule is limited, this guide provides a comprehensive overview based on its known identifiers, predicted properties, a plausible synthetic route, and the broader context of its chemical class in drug development. Further research, including synthesis, purification, and biological screening, is necessary to fully elucidate its potential as a pharmacologically active agent.

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